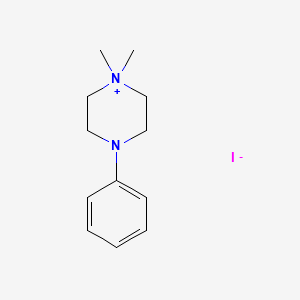

1,1-Dimethyl-4-phenylpiperazinium iodide

Übersicht

Beschreibung

3,4-Dimethylpyrazole phosphate (DMPP) is a nitrification inhibitor widely used in agriculture and horticulture. It is known for its ability to improve nitrogen-use efficiency by reducing nitrogen losses through leaching and gaseous emissions. DMPP has undergone extensive toxicology and ecotoxicology tests, demonstrating several advantages over other nitrification inhibitors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: DMPP kann durch die Reaktion von 3,4-Dimethylpyrazol mit Phosphorsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Ethanol und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird DMPP durch die Reaktion von 3,4-Dimethylpyrazol mit Phosphorsäure in großtechnischen Reaktoren hergestellt. Der Prozess beinhaltet eine präzise Steuerung der Reaktionsparameter, einschließlich Temperatur, Druck und pH-Wert, um die Produktionseffizienz und die Qualität des Endprodukts zu optimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DMPP unterliegt hauptsächlich Nitrifikationsinhibitionsreaktionen. Es interagiert mit Bodenmikroorganismen, insbesondere mit ammoniakoxidierenden Bakterien, um die Umwandlung von Ammonium zu Nitrat zu hemmen. Dieser Prozess trägt dazu bei, Stickstoffverluste zu reduzieren und die Stickstoffverfügbarkeit für Pflanzen zu verbessern .

Häufige Reagenzien und Bedingungen: DMPP wird häufig in Kombination mit Stickstoffdüngemitteln wie Ammoniumsulfatnitrat oder Harnstoff verwendet. Die Anwendungsraten liegen typischerweise zwischen 0,5 und 1,5 Kilogramm pro Hektar, abhängig von den spezifischen landwirtschaftlichen Anforderungen .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Reaktion von DMPP mit Bodenmikroorganismen entsteht, ist die Hemmung der Nitrifikation, was zu einer geringeren Nitratauswaschung und geringeren Emissionen von Lachgas und anderen stickstoffhaltigen Gasen führt .

Wissenschaftliche Forschungsanwendungen

DMPP hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Landwirtschaft: DMPP wird in der Landwirtschaft umfassend eingesetzt, um die Stickstoffeffizienz zu verbessern und die Umweltverschmutzung zu reduzieren.

Bodenkunde: Forscher verwenden DMPP, um die Auswirkungen der Nitrifikationsinhibition auf die mikrobiellen Gemeinschaften im Boden und den Stickstoffkreislauf zu untersuchen.

Umweltwissenschaften: DMPP wird in Umweltstudien eingesetzt, um seine Auswirkungen auf Treibhausgasemissionen und Stickstoffverluste aus landwirtschaftlichen Böden zu beurteilen.

Wirkmechanismus

DMPP entfaltet seine Wirkung, indem es die Aktivität von ammoniakoxidierenden Bakterien im Boden hemmt. Es zielt speziell auf das Enzym Ammoniakmonooxygenase ab, das für den ersten Schritt der Ammoniumoxidation verantwortlich ist. Durch die Bindung an das Enzym verhindert DMPP die Umwandlung von Ammonium zu Nitrit, wodurch die Nitrifikation und die daraus resultierenden Stickstoffverluste reduziert werden . Die genauen molekularen Ziele und Wege, die an dieser Hemmung beteiligt sind, werden noch untersucht, aber es wird vermutet, dass DMPP Kupferionen chelatieren kann, die für die Aktivität des Enzyms erforderlich sind .

Ähnliche Verbindungen:

Dicyandiamid (DCD): Ein weiterer weit verbreiteter Nitrifikationsinhibitor, DCD ist bekannt für seine Wirksamkeit bei der Reduzierung von Stickstoffverlusten.

Einzigartigkeit von DMPP: DMPP zeichnet sich durch seine hohe Wirksamkeit bei niedrigen Applikationsraten, seine geringe Mobilität im Boden und seinen langsamen biologischen Abbau aus. Diese Eigenschaften machen es zu einer effizienteren und umweltfreundlicheren Option im Vergleich zu anderen Nitrifikationsinhibitoren .

Vergleich Mit ähnlichen Verbindungen

Dicyandiamide (DCD): Another widely used nitrification inhibitor, DCD is known for its effectiveness in reducing nitrogen losses.

Uniqueness of DMPP: DMPP stands out due to its high effectiveness at low application rates, low mobility in soil, and slow biodegradation. These properties make it a more efficient and environmentally friendly option compared to other nitrification inhibitors .

Biologische Aktivität

1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) is a potent agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype. Its biological activity has been extensively studied, revealing significant implications for metabolic processes, neurotransmitter release, and potential therapeutic applications.

DMPP primarily functions as an agonist at nAChRs, leading to various physiological effects through receptor activation. It has been shown to stimulate catecholamine secretion from adrenal chromaffin cells, which is crucial for the body's response to stress and metabolic regulation. The mechanism involves the activation of nAChRs that mediate neurotransmitter release, influencing glucose metabolism and insulin sensitivity.

Research Findings

1. Glucose Tolerance Improvement:

Research indicates that DMPP administration improves glucose tolerance in diet-induced obese (DIO) mice. A study demonstrated that chronic treatment with DMPP (10 mg/kg body weight) significantly enhanced insulin-stimulated glucose clearance in various tissues, including brown adipose tissue and skeletal muscles. This effect was absent in mice lacking the β4 subunit of nAChRs, suggesting that the beneficial effects of DMPP on glucose metabolism are mediated through specific receptor interactions .

2. Catecholamine Secretion:

DMPP-induced catecholamine secretion was inhibited by histamine receptor antagonists, indicating a complex interplay between different signaling pathways. This inhibition suggests that histamine may modulate the effects of DMPP on nAChR-mediated catecholamine release .

3. Neurological Implications:

The compound has also been implicated in modulating excitatory neurotransmitter release in the central nervous system. Studies have shown that DMPP can reduce the amplitude of excitatory postsynaptic currents (eEPSCs) in certain neuronal contexts, indicating its role in synaptic transmission and plasticity .

Case Study 1: DMPP and Insulin Sensitivity

In a controlled experiment, DIO mice treated with DMPP showed a marked increase in glucose tolerance after three days of treatment. The study measured blood glucose levels and insulin sensitivity through tracer-based glucose metabolism assessments. Results indicated a significant improvement in glucose handling compared to control groups .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the effects of DMPP on neurotransmitter dynamics within the rat prefrontal cortex. The study found that DMPP reduced eEPSCs amplitude, suggesting a presynaptic modulation of excitatory amino acid release via nAChR activation .

Data Table: Summary of Biological Effects

Eigenschaften

IUPAC Name |

1,1-dimethyl-4-phenylpiperazin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJGFIKQCCLGK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=CC=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968822 | |

| Record name | 1,1-Dimethyl-4-phenyl-piperazinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-77-3 | |

| Record name | 1,1-Dimethyl-4-phenylpiperazinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylphenylpiperazinium Iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMPP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethyl-4-phenyl-piperazinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl-4-phenylpiperazinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLPHENYLPIPERAZINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X95H7DRX99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.